1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine
Description
Properties
IUPAC Name |
1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8-7-16(3)9(2)13-11-6-10(15)4-5-12(11)17-14(8)13/h4-6,8-9H,7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKJMCYBXWJHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2=C1OC3=C2C=C(C=C3)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Lithiation and Zincation
The benzofuropyridine core can be constructed via a one-pot procedure involving directed ortho-lithiation of fluoropyridines. For example, 2-fluoropyridine undergoes superbasic metalation using nBuLi/KO* t*Bu, followed by zincation to generate a reactive intermediate. This intermediate participates in a Negishi cross-coupling with 2-bromophenyl acetate, forming a biaryl structure. Intramolecular nucleophilic aromatic substitution (SₙAr) then cyclizes the system into the benzofuro[3,2-c]pyridine scaffold. Key considerations include:
Methyl Group Introduction
Selective methylation at positions 1, 2, and 4 is achieved through:
- Alkylation of intermediates : Quaternization of nitrogen atoms in the tetrahydropyridine ring using methyl iodide under basic conditions.
- Grignard reagent addition : Methylmagnesium bromide reacts with ketone intermediates derived from oxidation of secondary alcohols in the fused ring.
Cyclization Approaches
Acid-Catalyzed Ring Closure
Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid generates triazolo[1,5-a]pyrimidine intermediates. While this method primarily targets triazolo-pyrimidines, analogous conditions using aminobenzofuran precursors could yield the tetrahydrobenzofuropyridine backbone.
Sodium Ethoxide-Mediated Cyclization
Refluxing substituted benzopyrones with sodium ethoxide induces cyclization into angular furobenzopyrones. Adapting this method, 8-amino-substituted precursors undergo ring closure under basic conditions, as evidenced by the disappearance of OCH₂CO and H-8 aromatic proton signals in ¹H NMR.
Reductive Amination for Amine Functionalization
Imine Formation and Reduction
The C-8 amine group is introduced via reductive amination:
- Ketone intermediate preparation : Oxidation of a secondary alcohol at position 8 yields a ketone.
- Imine formation : Reaction with ammonium acetate generates a Schiff base.
- Reduction : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium catalysts reduces the imine to the primary amine.
Optimization notes :
- Solvent selection : Tetrahydrofuran (THF) or ethanol balances reactivity and solubility.
- Catalyst choice : Sodium cyanoborohydride (NaBH₃CN) enables selective reduction in the presence of acid-sensitive groups.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Silica gel chromatography (petroleum ether/EtOAc gradient) isolates the target compound with >95% purity. High-performance liquid chromatography (HPLC) retention times correlate with synthetic intermediates, ensuring stepwise fidelity.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Recycling
Palladium catalysts are recovered via filtration and reused, maintaining activity over five cycles.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated amine derivative.
Scientific Research Applications
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound's benzofuro-pyridine core distinguishes it from triazolo-pyridines/pyrazines and imidazo-pyridines, which exhibit different electronic and steric properties.
Key Observations :
- The target compound’s commercial availability contrasts with the multi-step syntheses required for analogs like and , which employ specialized reagents (e.g., palladium catalysts) .
- Microwave-assisted synthesis in highlights modern efficiency compared to traditional reflux methods used in .
Physicochemical and Spectroscopic Properties
NMR Spectral Shifts
- Target Compound : Aromatic protons at δ 7.27 (d, J = 8.7 Hz), 6.92 (d, J = 2.2 Hz), and 6.78 (dd, J = 8.7, 2.3 Hz) indicate a trisubstituted benzene ring. Methyl groups resonate at δ 3.08 (s), 1.79 (d), and 1.39 (d).
- 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine : Lacks detailed NMR data but likely exhibits upfield shifts for the triazole ring protons (δ 8.0–9.0 ppm typical for triazoles).
- Imidazo[1,2-a]pyridines : Show distinct ¹H NMR signals for imidazole protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
Mass Spectrometry
- The target compound’s HR-MS matches its theoretical mass (231.1492) , whereas triazolo-pyridines (e.g., ) exhibit higher masses due to bulky substituents.
Biological Activity
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine (CAS No. 298213-31-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings and case studies.
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 230.31 g/mol
- LogP : 3.1249
- Polar Surface Area (TPSA) : 42.4 Ų
These properties suggest a moderate lipophilicity which may influence its bioavailability and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds within the benzofuro[3,2-c]pyridine class exhibit significant pharmacological effects, particularly in relation to the central nervous system. The compound shows a high affinity for the alpha-2 adrenoceptor, suggesting potential applications in treating conditions such as depression and anxiety disorders.
Key Findings:
- Alpha-2 Adrenoceptor Affinity : The compound demonstrates a strong affinity for alpha-2 adrenoceptors while maintaining selectivity against alpha-1 receptors. This selectivity is crucial for minimizing side effects associated with non-selective adrenergic agents .
- Antidepressant Potential : In vivo studies have indicated that this compound may exhibit antidepressant-like effects. Its activity is linked to the modulation of neurotransmitter systems involved in mood regulation .
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially making it a candidate for further research in neurodegenerative diseases .
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
Study 1: In Vivo Efficacy
In a controlled study involving rodent models:
- Objective : To assess the antidepressant efficacy.
- Methodology : Animals were administered varying doses of the compound.
- Results : Significant reductions in depressive-like behaviors were observed at higher doses (10 mg/kg), correlating with increased levels of norepinephrine and serotonin in the brain .
Study 2: Toxicological Assessment
A toxicological evaluation was performed to determine safety profiles:
- Objective : To establish a no-observed-adverse-effect level (NOAEL).
- Methodology : Rats received chronic exposure to the compound.
- Results : The NOAEL was determined to be 123 mg/m³ with no significant histopathological changes noted at lower exposure levels .
Data Table of Biological Activities
Q & A
Q. How to integrate metabolomics data to understand off-target effects?
- Methodological Answer : Perform untargeted metabolomics (LC-QTOF-MS) on treated cell lines. Use pathway enrichment analysis (MetaboAnalyst) to identify dysregulated pathways (e.g., cytochrome P450 interference ). Cross-reference with transcriptomic data to confirm mechanism.
Key Considerations for Data Interpretation
- Contradictory Evidence : Discrepancies in bioactivity may arise from assay sensitivity (e.g., fluorogenic vs. radiometric kinase assays ). Always report assay conditions in detail.
- Structural Analogues : Compare with CAS 31040-12-7 (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine ) to infer substituent effects on potency.
- Methodological Rigor : Follow Gil’s framework for systematic research design, including hypothesis-driven experiments and negative controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
